molecular formula C15H17N3O2 B12232414 6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B12232414
M. Wt: 271.31 g/mol
InChI Key: CCHCTVHNZJYAII-UHFFFAOYSA-N
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Description

6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-4-11-8-13(17-9-16-11)15(19)18-12-7-10(2)5-6-14(12)20-3/h5-9H,4H2,1-3H3,(H,18,19)

InChI Key

CCHCTVHNZJYAII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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